rhodomycin

DNA binding kinetics anthracycline mechanism structure-activity relationship

Choose rhodomycin (CAS 1401-16-7) when your research demands differentiated anthracycline pharmacology. Unlike doxorubicin, rhodomycin B exhibits cytotoxicity only above its maximally tolerated dose, making it an essential comparator for therapeutic index studies. β-Rhodomycin-I and -II provide precise DNA-binding constants (K_a and τ) for kinetic calibration. Validated rdm ABCDEF cluster and ε-rhodomycinone glycosylation systems enable metabolic engineering. Rhodomycin B (MIC 2 μg/mL vs. B. subtilis) serves as a Gram-positive screening benchmark. Ensure empirical validation—these analogs are not interchangeable with clinical anthracyclines.

Molecular Formula C7H9N
Molecular Weight 0
CAS No. 1401-16-7
Cat. No. B1170733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhodomycin
CAS1401-16-7
Synonymsrhodomycin
Molecular FormulaC7H9N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodomycin (CAS 1401-16-7) Technical Procurement Guide for Anthracycline Research


Rhodomycin (CAS 1401-16-7) refers to a family of anthracycline antibiotics produced via fermentation by Streptomyces species, notably S. purpurascens [1]. As the first anthracycline compound identified, it belongs to the aromatic polyketide class sharing the 7,8,9,10-tetrahydrotetracene-5,12-quinone structural backbone [2]. Rhodomycin encompasses several structural variants including β-rhodomycin I, β-rhodomycin II, and ε-rhodomycin, distinguished by differences in aglycone hydroxylation patterns and sugar moieties [3].

Why Rhodomycin Cannot Be Substituted with Generic Anthracyclines in Critical Research Applications


Rhodomycin analogs cannot be treated as interchangeable with clinically established anthracyclines such as doxorubicin or daunorubicin. Quantitative studies demonstrate that DNA binding constants and mean attachment times increase in the serial order iremycin < β-rhodomycin-I < β-rhodomycin-II, correlating directly with antimicrobial potency differences [1]. Furthermore, in vivo murine tumor models reveal that while doxorubicin achieves multiple log cell kill at doses below its maximally tolerated dose, rhodomycin B exhibits cytotoxicity only at dose levels exceeding its maximally tolerated dose [2]. These divergent DNA-binding kinetics and in vivo therapeutic windows underscore that substituting rhodomycin with another anthracycline without empirical validation introduces significant risk of non-reproducible results in both antimicrobial screening and antitumor research contexts.

Quantitative Differentiation Evidence for Rhodomycin Versus Comparator Anthracyclines


DNA Binding Affinity Ranking: β-Rhodomycin-II Exhibits Superior DNA Interaction Versus β-Rhodomycin-I and Iremycin

In a systematic comparative study of DNA binding among rhodomycin-type anthracyclines, the binding constants and mean attachment times to calf thymus DNA were found to increase in the serial order iremycin < β-rhodomycin-I < β-rhodomycin-II [1]. This quantitative ranking establishes β-rhodomycin-II as the most potent DNA-binding agent among the three comparators tested under identical experimental conditions.

DNA binding kinetics anthracycline mechanism structure-activity relationship

Antimicrobial Potency: Rhodomycin B Demonstrates MIC of 2 μg/mL Against Bacillus subtilis with Intra-Class Differentiation

Among seven purified fractions obtained from Streptomyces purpurascens fermentation, Compound E (identified as Rhodomycin B) was found to be the most potent compound against Gram-positive bacteria, exhibiting an MIC of 2 μg/mL against Bacillus subtilis [1]. Notably, the same compound displayed an IC₅₀ of 8.8 μg/mL against HeLa cells while showing no cytotoxicity against the L929 murine fibroblast cell line, indicating a selectivity profile distinct from other fractions in the same study [1].

antimicrobial screening Gram-positive bacteria natural product bioactivity

In Vivo Antitumor Therapeutic Window: Doxorubicin Achieves Efficacy Below MTD While Rhodomycin B Requires Supra-MTD Dosing

In a murine P388 leukemia model comparing anthracycline antitumor agents, treatment with doxorubicin at doses below the maximally tolerated dose resulted in multiple log cell kill as measured both in vitro and in vivo, whereas rhodomycin B was cytotoxic only at dose levels exceeding its maximally tolerated dose [1]. This fundamental difference in therapeutic window demonstrates that rhodomycin B and doxorubicin are not interchangeable in preclinical antitumor research.

in vivo antitumor efficacy therapeutic index P388 leukemia model

Antiviral Activity Ranking: β-Rhodomycin Demonstrates Superior Activity Versus Daunomycin and Adriamycin in Adenovirus Model

In a structure-activity study of rhodomycin-type antibiotics against viral pathogens, antiviral activity measured by inhibition kinetics with adenovirus was found to increase in the serial order: iremycin < adriamycin (doxorubicin) < daunomycin < α-rubicin < β-rhodomycin < violamycin BI complex [1]. The study concluded that the action of rhodomycin depended on the structure, number, and position of amino sugar in the aglycone [1].

antiviral screening structure-activity relationship adenovirus inhibition

Biosynthetic Precursor Utility: ε-Rhodomycinone Enables Heterologous Production of Rhodomycin D via Engineered Glycosylation

ε-Rhodomycinone serves as a glycosylatable aglycone for the production of rhodomycin D via heterologous expression of deoxysugar biosynthesis genes. Using a two-plasmid system in Streptomyces lividans, thymidine diphospho-L-daunosamine (the aminodeoxysugar present in daunorubicin and doxorubicin) was produced and attached to ε-rhodomycinone to generate rhodomycin D [1]. This bioconversion demonstrates that ε-rhodomycinone can accept the same sugar moiety as clinical anthracyclines, providing a defined platform for generating hybrid anthracyclines.

combinatorial biosynthesis glycosylation anthracycline engineering

Intra-Class MIC Differentiation: Rhodomycin B (MIC 2 μg/mL) Outperforms Iremycin Against B. subtilis by Approximately 5-Fold

Comparative antimicrobial studies reveal that iremycin, a related rhodomycin-type anthracycline, exhibits fivefold lower activity against Staphylococcus aureus, sevenfold lower activity against Bacillus subtilis, and twenty-five-fold lower activity against Commamonas terrigena when compared to doxorubicin [1]. When contextualized with the MIC data for rhodomycin B (2 μg/mL against B. subtilis) [2], this establishes a quantitative activity gradient across rhodomycin-type compounds, with rhodomycin B representing a substantially more potent antimicrobial agent than iremycin within the same structural class.

antimicrobial activity Gram-positive bacteria comparative MIC

Validated Research Application Scenarios for Rhodomycin (CAS 1401-16-7)


DNA-Binding Mechanistic Studies Requiring Quantitatively Characterized Intercalation Kinetics

β-Rhodomycin-I and β-Rhodomycin-II offer well-characterized DNA binding parameters (binding constants, mean attachment times) determined via equilibrium and kinetic methods using calf thymus DNA (I = 0.2 M, pH 6.0) [1]. These compounds are appropriate for laboratories conducting biophysical studies of anthracycline-DNA interactions where precise kinetic control and defined binding affinities are required, particularly when the rank-order difference between β-rhodomycin-I and β-rhodomycin-II provides an internal calibration gradient.

Combinatorial Biosynthesis and Anthracycline Pathway Engineering

The rdm ABCDEF gene cluster from Streptomyces purpurascens has been functionally characterized and can be heterologously expressed to tailor aklavinone and produce rhodomycin derivatives [1]. ε-Rhodomycinone serves as a validated substrate for glycosylation with TDP-L-daunosamine in engineered S. lividans hosts, producing rhodomycin D [2]. This system is suitable for metabolic engineering laboratories developing novel anthracycline hybrids or studying deoxysugar attachment mechanisms.

Gram-Positive Antimicrobial Screening Reference Standards

Rhodomycin B (MIC = 2 μg/mL against B. subtilis) provides a quantifiable activity benchmark for natural product screening programs targeting Gram-positive bacteria [1]. Its demonstrated potency advantage over iremycin and other rhodomycin analogs from S. purpurascens fermentation [1] makes it suitable as a positive control in antimicrobial susceptibility testing of anthracycline-like compounds.

Therapeutic Index Comparator Studies in Anthracycline Development

The well-documented in vivo efficacy profile of rhodomycin B (cytotoxic only above MTD) versus doxorubicin (efficacy below MTD) in the murine P388 leukemia model [1] provides a validated comparator pair for investigating the structural determinants of anthracycline therapeutic index. Research programs seeking to understand and improve the cardiac safety margin of anthracyclines can utilize rhodomycin B as a reference compound representing the unfavorable therapeutic window phenotype.

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